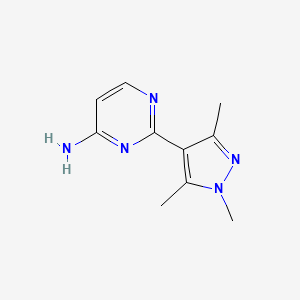

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1,3,5-trimethylpyrazol-4-yl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-6-9(7(2)15(3)14-6)10-12-5-4-8(11)13-10/h4-5H,1-3H3,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVOZRQKGBIVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C2=NC=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693590 | |

| Record name | 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1248104-45-1 | |

| Record name | 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine typically involves the formation of the pyrazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1,3,5-trimethylpyrazole with a suitable pyrimidine precursor in the presence of a base can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted pyrazole and pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing the pyrazole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine have been investigated for their ability to inhibit specific cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Case Study:

A study published in a peer-reviewed journal highlighted the synthesis and evaluation of several derivatives of this compound against breast cancer cell lines. The results showed that certain derivatives had IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .

1.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study:

In a comparative study, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents .

Agricultural Applications

2.1 Herbicidal Activity

The compound's structural features make it a candidate for use as a herbicide. Research has indicated that certain derivatives can effectively inhibit the growth of specific weeds without affecting crop yields.

Case Study:

Field trials conducted on various crops demonstrated that formulations containing this compound significantly reduced weed populations while promoting healthy crop growth. These findings suggest its viability as an environmentally friendly herbicide alternative .

Material Science

3.1 Polymer Chemistry

In material science, the compound has been explored for its potential to act as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the development of materials with enhanced thermal stability and mechanical properties.

Case Study:

Research into polymer blends incorporating this compound showed improved tensile strength and thermal resistance compared to traditional polymers. These materials could be used in applications requiring durability and heat resistance .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cell lines |

| Antimicrobial Agent | Inhibits growth of Staphylococcus aureus | |

| Agriculture | Herbicide | Reduces weed populations without harming crops |

| Material Science | Polymer Additive | Enhances thermal stability and mechanical strength |

Mechanism of Action

The mechanism of action of 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole-fused pyrimidines, which exhibit diverse pharmacological and chemical properties. Below is a detailed comparison with structurally related derivatives:

Key Observations :

- Substituent Effects: The 1,3,5-trimethylpyrazole group in the target compound contrasts with the 1-p-tolyl substituents in ’s analogs.

- Reactivity : Unlike compounds in , which undergo isomerization (e.g., triazolo-pyrimidine derivatives), the target compound’s stability under similar conditions remains unstudied.

- Synthetic Routes : The target compound’s synthesis likely mirrors methods used for pyrazolopyrimidines, such as cyclocondensation or nucleophilic substitution, but with methylated pyrazole precursors.

Crystallographic and Computational Insights

Crystallographic studies using programs like SHELXL () could resolve the target compound’s conformation and intermolecular interactions. For example:

- The trimethylpyrazole’s steric effects might influence packing in the crystal lattice.

- Comparative density functional theory (DFT) calculations could predict electronic properties (e.g., HOMO-LUMO gaps) relative to p-tolyl-substituted analogs.

Biological Activity

2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is , with a molecular weight of approximately 203.24 g/mol . The compound's structure allows for interactions with various biological targets, making it a candidate for further research.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on cancer cell lines. In one study, derivatives demonstrated IC50 values ranging from 0.067 µM to 49.85 µM against various cancer cell lines, indicating promising anticancer activity .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes. The specific mechanisms include the inhibition of nitric oxide production and modulation of pathways associated with inflammation .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented extensively. Compounds structurally related to this compound have shown activity against various bacterial strains. For example, studies have reported significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring or pyrimidine moiety can enhance potency and selectivity towards biological targets. For instance:

| Modification | Effect on Activity |

|---|---|

| Methyl group at position 1 | Increased lipophilicity and cellular uptake |

| Substituents on the pyrimidine ring | Enhanced binding affinity to target proteins |

Case Studies

Several case studies illustrate the biological activity of pyrazole derivatives:

- Antitumor Study : A series of pyrazole derivatives were synthesized and tested against A549 lung cancer cells. The lead compound exhibited an IC50 value of 0.95 nM, indicating potent antitumor activity .

- Anti-inflammatory Mechanism : A derivative was shown to inhibit LPS-induced nitric oxide production in macrophages, demonstrating its potential as an anti-inflammatory agent .

- Antimicrobial Evaluation : In vitro tests revealed that certain pyrazole derivatives had superior antimicrobial properties compared to standard antibiotics, with minimum inhibitory concentrations (MIC) significantly lower than those of control drugs .

Q & A

Q. What are the recommended synthetic routes for 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)pyrimidin-4-amine, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 1,3,5-trimethyl-1H-pyrazole derivatives with chloropyrimidine intermediates under reflux in ethanol, often with a base like triethylamine to neutralize byproducts . Optimization includes controlling stoichiometry (e.g., 1:1 molar ratio of reactants), solvent choice (polar aprotic solvents enhance reactivity), and temperature (60–80°C for 8–12 hours). Monitoring via TLC or HPLC ensures completion. Post-synthesis purification by column chromatography or recrystallization improves yield and purity .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and molecular symmetry. For example, pyrazole methyl groups typically resonate at δ 2.1–2.5 ppm, while pyrimidine protons appear downfield (δ 8.0–8.5 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, identifying intermolecular interactions (e.g., N–H···O hydrogen bonds) that stabilize the lattice .

- Elemental Analysis : Validates purity (>95%) by matching calculated vs. observed C, H, N percentages .

Advanced Research Questions

Q. How do structural modifications at the pyrimidine or pyrazole rings influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- Pyrimidine Substitutions : Adding electron-withdrawing groups (e.g., Cl at position 6) enhances binding to enzymatic targets like cholinesterases, as seen in analogs with IC values <5 μM .

- Pyrazole Modifications : Bulky substituents (e.g., 4-methylpiperidinyl) improve selectivity for BuChE over AChE (selectivity index >10) by optimizing hydrophobic interactions in the active site .

- Morpholine Additions : Introducing morpholine moieties via Mannich reactions increases solubility and bioavailability, critical for in vivo efficacy .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies (e.g., varying IC values across studies) may arise from differences in assay conditions (pH, temperature) or impurity profiles. Recommended steps:

- Standardized Assays : Use identical enzyme sources (e.g., recombinant human AChE) and buffer systems.

- Comparative Studies : Test analogs under uniform conditions to isolate substituent effects .

- Computational Validation : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate experimental trends .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

- 3D-QSAR Modeling : Build models using CoMFA or CoMSIA to correlate substituent electrostatic/hydrophobic fields with activity .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (e.g., with GROMACS) to assess stability of interactions (e.g., hydrogen bonds with hBuChE catalytic triad) .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in derivatization reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.